molecular formula C22H19Cl2NO6S B2579493 2-{5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}acetic acid CAS No. 338961-69-6

2-{5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}acetic acid

Cat. No.: B2579493
CAS No.: 338961-69-6
M. Wt: 496.36
InChI Key: GGFPTDCYVQZROY-UHFFFAOYSA-N
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Description

The compound 2-{5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}acetic acid is a structurally complex molecule featuring:

  • A 2,4-dichloroaniline core substituted at the 5-position with a benzyloxy group.
  • A 4-methoxyphenylsulfonyl moiety attached to the anilino nitrogen.
  • An acetic acid group linked via a methylene bridge to the sulfonamide nitrogen.

Sulfonamides are known for their versatility in targeting enzymes (e.g., HDACs, carbonic anhydrases) or receptors (e.g., cannabinoid receptors) .

Properties

IUPAC Name

2-(2,4-dichloro-N-(4-methoxyphenyl)sulfonyl-5-phenylmethoxyanilino)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19Cl2NO6S/c1-30-16-7-9-17(10-8-16)32(28,29)25(13-22(26)27)20-12-21(19(24)11-18(20)23)31-14-15-5-3-2-4-6-15/h2-12H,13-14H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGFPTDCYVQZROY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)O)C2=CC(=C(C=C2Cl)Cl)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19Cl2NO6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}acetic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Benzyloxy Intermediate: The initial step involves the reaction of a suitable phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate to form the benzyloxy intermediate.

    Chlorination: The benzyloxy intermediate is then subjected to chlorination using reagents like thionyl chloride or phosphorus pentachloride to introduce the dichloro groups.

    Sulfonylation: The chlorinated intermediate undergoes sulfonylation with 4-methoxybenzenesulfonyl chloride in the presence of a base such as pyridine to form the sulfonylated product.

    Coupling with Aniline Derivative: The sulfonylated intermediate is then coupled with an appropriate aniline derivative under acidic or basic conditions to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-{5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}acetic acid can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to a benzaldehyde or benzoic acid derivative using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro groups can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Benzaldehyde or benzoic acid derivatives.

    Reduction: Amines from nitro groups.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Preliminary studies suggest that this compound exhibits significant biological activities:

  • Anti-inflammatory Properties : The structure of 2-{5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}acetic acid is similar to known non-steroidal anti-inflammatory drugs (NSAIDs), indicating its potential to inhibit cyclooxygenases (COX) and reduce inflammation.
  • Analgesic Effects : Its potential analgesic properties may be linked to its ability to modulate pain pathways similar to other NSAIDs.

Potential Applications

  • Pharmaceutical Development :
    • The compound's structural characteristics make it a candidate for developing new anti-inflammatory and analgesic medications.
    • Further research is needed to explore its efficacy and safety profiles in clinical settings.
  • Interaction Studies :
    • Investigating how this compound interacts with biological targets such as enzymes or receptors can provide insights into its mechanisms of action.
    • Initial findings suggest it may inhibit specific enzymes involved in inflammatory processes.
  • Comparative Analysis with Similar Compounds :
    • A comparative analysis with structurally similar compounds can help elucidate the unique properties of this compound. Below is a table highlighting some related compounds:
Compound NameStructural FeaturesUnique Characteristics
2-{5-(Methoxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acidSimilar sulfonamide structureDifferent substituents on the benzene ring
4-Amino-2,6-dichlorobenzenesulfonamideSimple sulfonamideLacks complex aromatic substitutions
5-Benzyloxy-2-chlorobenzenesulfonamideContains benzyloxy groupLess complex than the target compound

Case Studies and Research Findings

Several studies have explored the therapeutic potential of compounds with similar structures:

  • A study focusing on multifunctional agents for treating Parkinson’s disease highlighted the importance of structural modifications in enhancing biological activity . While not directly related, the findings underscore the significance of structural diversity in drug design.
  • Another research article discussed the evolution of chemotypes that exhibit improved potency and selectivity for specific biological targets, emphasizing the need for rigorous biochemical evaluations . This approach can be applied to this compound for optimizing its therapeutic efficacy.

Mechanism of Action

The mechanism by which 2-{5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}acetic acid exerts its effects involves interactions with specific molecular targets and pathways. The benzyloxy and sulfonyl groups may interact with enzymes or receptors, modulating their activity. The dichloro groups can enhance the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

Key analogs and their structural differences are summarized below:

Compound Name Substituents Molecular Weight Biological Activity/Application Reference ID
Target Compound 5-benzyloxy, 2,4-Cl, 4-MeO-C₆H₄-SO₂, acetic acid ~625.36* Hypothesized enzyme inhibition N/A
Sch225336 (N-[1(S)-[4-[[4-methoxy-2-[(4-methoxyphenyl)sulfonyl]phenyl]sulfonyl]phenyl]ethyl]methanesulfonamide) Bis-sulfone, 4-MeO-C₆H₄-SO₂, methanesulfonamide 594.65 CB2 receptor agonist
2-{3-chloro[(4-methylphenyl)sulfonyl]anilino}-N-(4-fluorophenyl)acetamide 3-Cl, 4-Me-C₆H₄-SO₂, N-(4-F-C₆H₄)acetamide 423.89 Anthelmintic screening candidate
2-[4-({5-[(benzyloxy)carbamoyl]-2-chlorophenyl}carbamoyl)phenoxy]acetic acid 2-Cl, benzyloxycarbamoyl, phenoxy-acetic acid 480.89 HDAC8 proteolysis-targeting ligand
Diclofenac ([2-(2,6-dichloroanilino)phenyl]acetic acid) 2,6-Cl, phenylacetic acid 296.15 NSAID (COX inhibitor)

*Calculated based on (CAS 338961-84-5 analog with 4-Me-C₆H₄-SO₂: MW 624.36).

Key Observations:

Bis-sulfone derivatives like Sch225336 () show enhanced cannabinoid receptor selectivity due to dual sulfonyl groups .

Chlorination Patterns :

  • The 2,4-dichloro substitution in the target compound contrasts with 2,6-dichloro in diclofenac (). This positional difference impacts steric bulk and electronic properties, influencing target specificity (e.g., COX vs. HDACs) .

Linker Modifications :

  • Acetamide derivatives () exhibit reduced acidity compared to acetic acid, affecting bioavailability and intracellular activity .

Biological Activity

2-{5-(Benzyloxy)-2,4-dichloro[(4-methoxyphenyl)sulfonyl]anilino}acetic acid is a complex organic compound with significant potential in medicinal chemistry. Its unique molecular structure, characterized by a combination of a benzyloxy group, dichloro substituents, and a sulfonamide moiety, suggests various biological activities. This article delves into the biological activity of this compound, highlighting its pharmacological properties, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C22H19Cl2NO5S
  • Molecular Weight : 480.36 g/mol
  • CAS Number : 338961-77-6

The compound's structure includes several functional groups that may influence its interactions with biological targets. The presence of the sulfonamide group is particularly noteworthy due to its established antibacterial properties in related compounds.

Anti-inflammatory and Analgesic Properties

Preliminary studies indicate that this compound exhibits significant anti-inflammatory and analgesic properties. These effects are likely attributed to its structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs). The sulfonamide moiety enhances its potential as an anti-inflammatory agent by possibly inhibiting cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process.

Mechanistic Studies

Interaction studies have focused on the compound's ability to inhibit specific biological targets. Initial data suggest that it may inhibit COX enzymes, akin to other NSAIDs. Further research is necessary to elucidate the precise mechanisms of action and any potential side effects associated with its use.

Comparative Analysis of Similar Compounds

To better understand the unique characteristics of this compound, it is useful to compare it with structurally similar compounds. The following table summarizes key features:

Compound NameStructural FeaturesUnique Characteristics
2-{5-(Methoxy)-2,4-dichloro[(4-methylphenyl)sulfonyl]anilino}acetic acidSimilar sulfonamide structureDifferent substituents on the benzene ring
4-Amino-2,6-dichlorobenzenesulfonamideSimple sulfonamideLacks complex aromatic substitutions
5-Benzyloxy-2-chlorobenzenesulfonamideContains benzyloxy groupLess complex than the target compound

This comparative analysis highlights the unique combination of functional groups present in this compound and its potential distinct biological activities.

Case Studies and Research Findings

While specific case studies directly involving this compound are scarce, related research on similar compounds provides insight into their biological activities:

  • Anti-Metastatic Effects : Research on benzofuran derivatives has shown anti-metastatic properties in hepatocellular carcinoma (HCC) cell lines. These compounds inhibited cell migration and invasion by affecting integrin expression and epithelial–mesenchymal transition (EMT) markers . Similar mechanisms may be expected for compounds with analogous structures.
  • Cytotoxicity Studies : In vitro studies assessing cytotoxicity in HCC cell lines demonstrated that certain derivatives significantly suppressed cell viability without affecting normal cells . Such findings suggest that this compound could exhibit selective toxicity towards cancerous cells.
  • Mechanistic Insights : Studies have indicated that certain compounds downregulate p53 expression in HCC cells, enhancing their anti-metastatic potential by modulating integrin signaling pathways . Understanding these pathways could inform future research on the target compound.

Q & A

Developing a stability profile for long-term storage

  • Methodological Answer : Conduct accelerated stability studies (40°C/75% RH for 6 months) and monitor degradation via HPLC. Store lyophilized samples at -20°C in amber vials to prevent photodegradation. Purity thresholds (>90%) should align with pharmaceutical guidelines .

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